molecular formula C16H18N2O4 B1450119 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide CAS No. 20878-51-7

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B1450119
CAS RN: 20878-51-7
M. Wt: 302.32 g/mol
InChI Key: AFBDOTKADSTOEI-UHFFFAOYSA-N
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Description

“2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 g/mol .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” consists of a benzamide core with an amino group at the 2-position and a trimethoxyphenyl group attached to the nitrogen atom .

Scientific Research Applications

Anticancer Activity

The TMP group in 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide has shown significant potential in anticancer research. It has been found to inhibit various cancer-related proteins and enzymes effectively. For instance, it can inhibit tubulin polymerization, which is crucial in cell division, making it a target for cancer therapy . Additionally, it has shown inhibitory effects on heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), both of which are involved in cancer cell survival .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. It has shown activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Its ability to disrupt bacterial cell processes makes it a candidate for developing new antibiotics.

Antifungal Applications

The antifungal potential of 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide is notable, with studies indicating its effectiveness against various fungal pathogens . This could lead to the development of new antifungal treatments, especially for drug-resistant strains.

Antiviral Uses

Research has indicated that compounds with the TMP group can be effective against viruses, including HIV, hepatitis C, and influenza . This opens up possibilities for the compound to be used in antiviral drug development, potentially offering new ways to combat viral infections.

Anti-Parasitic Effects

The TMP-bearing compounds have shown efficacy against parasites such as Leishmania, Malaria, and Trypanosoma . This suggests that 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide could be used in the treatment and prevention of parasitic diseases.

Neuroprotective Potential

There is evidence to suggest that the TMP group has neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . Its role in modulating brain chemistry could lead to new therapies for cognitive disorders.

Anti-Inflammatory Activity

The anti-inflammatory activity of the TMP group makes 2-amino-N-(3,4,5-trimethoxyphenyl)benzamide a candidate for developing new anti-inflammatory drugs . This could be particularly useful for chronic inflammatory conditions.

Antidepressant and Anti-Migraine

Lastly, the compound has shown promise in the treatment of depression and migraines . Its impact on neurotransmitters could lead to new approaches in managing these conditions.

Future Directions

The future directions for “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further studies on its bioactivity effects. Compounds containing the TMP group have shown potential in various biomedical applications, including anti-cancer, anti-fungal, anti-bacterial, anti-viral, anti-parasitic, anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties . Therefore, “2-amino-N-(3,4,5-trimethoxyphenyl)benzamide” might also have potential in these areas.

properties

IUPAC Name

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-13-8-10(9-14(21-2)15(13)22-3)18-16(19)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBDOTKADSTOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651192
Record name 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,4,5-trimethoxyphenyl)benzamide

CAS RN

20878-51-7
Record name 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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